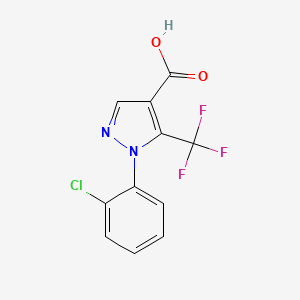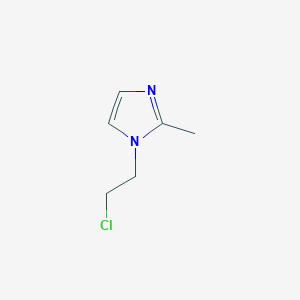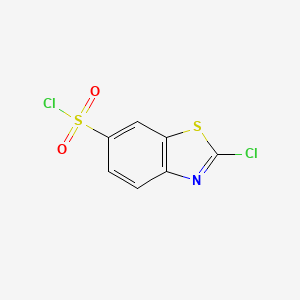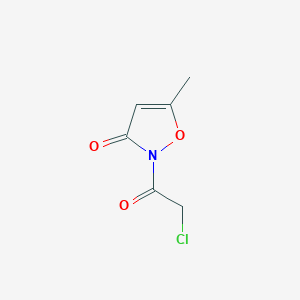
6-(3-Cyanophenyl)picolinic acid
概要
説明
6-(3-Cyanophenyl)picolinic acid is a chemical compound with the CAS Number: 887981-96-6. Its molecular weight is 224.22 and its IUPAC name is 6-(3-cyanophenyl)-2-pyridinecarboxylic acid . It is a derivative of picolinic acid, which is a white solid that is soluble in water .
Molecular Structure Analysis
The molecular structure of 6-(3-Cyanophenyl)picolinic acid is represented by the linear formula C13H8N2O2 . The InChI code for this compound is 1S/C13H8N2O2/c14-8-9-3-1-4-10(7-9)11-5-2-6-12(15-11)13(16)17/h1-7H,(H,16,17) .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 6-(3-Cyanophenyl)picolinic acid, focusing on six unique fields:
Pharmaceutical Development
6-(3-Cyanophenyl)picolinic acid is being explored for its potential in pharmaceutical development due to its unique chemical structure. Researchers are investigating its use as a building block for synthesizing novel compounds with potential therapeutic properties. Its ability to interact with various biological targets makes it a promising candidate for drug discovery and development .
Catalysis
This compound has shown potential as a ligand in catalytic processes. Its structure allows it to form stable complexes with metals, which can then be used as catalysts in various chemical reactions. These catalytic systems are being studied for their efficiency and selectivity in organic synthesis, potentially leading to more sustainable and cost-effective industrial processes .
Material Science
In material science, 6-(3-Cyanophenyl)picolinic acid is being investigated for its role in the development of new materials. Its ability to form coordination polymers and metal-organic frameworks (MOFs) is of particular interest. These materials have applications in gas storage, separation, and catalysis, offering innovative solutions for environmental and industrial challenges .
Analytical Chemistry
The compound is also used in analytical chemistry for the development of sensors and detection methods. Its unique properties enable the creation of highly sensitive and selective sensors for detecting various analytes. This application is crucial for environmental monitoring, medical diagnostics, and industrial quality control .
Agricultural Chemistry
In agricultural chemistry, 6-(3-Cyanophenyl)picolinic acid derivatives are being studied for their herbicidal properties. Researchers are modifying its structure to enhance its effectiveness and selectivity as a herbicide. This research aims to develop new agrochemicals that can help manage weed populations more efficiently and sustainably .
Biological Research
The compound is also being explored in biological research for its potential effects on biological systems. Studies are examining its interactions with enzymes and receptors, which could lead to new insights into biochemical pathways and mechanisms. This research could have implications for understanding diseases and developing new therapeutic strategies .
作用機序
Target of Action
The primary target of 6-(3-Cyanophenyl)picolinic acid, a derivative of picolinic acid, is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
6-(3-Cyanophenyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
6-(3-Cyanophenyl)picolinic acid is synthesized via the kynurenine pathway , a metabolic pathway that leads to the production of nicotinamide adenine dinucleotide (NAD) from tryptophan . The kynurenine pathway has been implicated in the pathogenesis of a range of neuro-inflammatory diseases .
Pharmacokinetics
It’s known that picolinic acid, the parent compound, is a metabolite of tryptophan and is produced in the body on a daily basis .
Result of Action
The binding of 6-(3-Cyanophenyl)picolinic acid to ZFPs results in the inhibition of their function . This has been shown to have anti-viral effects in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(3-cyanophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-8-9-3-1-4-10(7-9)11-5-2-6-12(15-11)13(16)17/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOZAVSZIZHBRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CC=C2)C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Cyanophenyl)pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B3024842.png)
![{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3024843.png)
![5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid](/img/structure/B3024844.png)

![2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol](/img/structure/B3024850.png)
![1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3024851.png)


![4-Chloroimidazo[1,5-a]quinoxaline](/img/structure/B3024856.png)

![2-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B3024859.png)


